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Difluorophenyl)benzaldehyde

Cat. No.: B1600043 Get Quote

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
4-(3,5-Difluorophenyl)benzaldehyde is a bi-aryl organic compound that serves as a critical

building block in advanced chemical synthesis. Its structure, featuring a reactive aldehyde

"handle" and a metabolically robust 3,5-difluorophenyl moiety, positions it as a valuable scaffold

in medicinal chemistry and materials science. The specific placement of fluorine atoms at the

meta positions confers unique electronic properties and enhances biological activity compared

to non-fluorinated analogues.[1] This guide provides a comprehensive overview of its chemical

properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis

of its spectroscopic signature, key reactive pathways, and its applications in modern research,

particularly in the development of novel therapeutics.

The Strategic Importance of the 3,5-Difluorobiphenyl
Scaffold
In drug discovery, the strategic introduction of fluorine atoms into a lead compound is a well-

established strategy to modulate its physicochemical and pharmacokinetic properties. The 3,5-

difluorophenyl group is particularly noteworthy. The meta-substitution pattern is often used to
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block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby

increasing the compound's in-vivo half-life. Furthermore, the strong electron-withdrawing nature

of the fluorine atoms alters the electronics of the aromatic ring, which can significantly enhance

binding affinity to biological targets.[1] 4-(3,5-Difluorophenyl)benzaldehyde harnesses this

"privileged" scaffold, connecting it to a versatile benzaldehyde unit that can be readily

elaborated into a vast array of functional groups and complex molecular architectures, making

it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 4-(3,5-Difluorophenyl)benzaldehyde gives

rise to a distinct set of physical and spectral characteristics essential for its identification and

application.

Physicochemical Properties
The compound's properties reflect a balance between the aromatic hydrocarbon backbone and

the polar functional groups, resulting in moderate lipophilicity, which is often desirable in drug

candidates.[1]

Property Value Source

CAS Number 221018-03-7 [1]

Molecular Formula C₁₃H₈F₂O [1]

Molecular Weight 218.2 g/mol [1]

LogP 3.44 [1]

Polar Surface Area 17.07 Å² [1]

Appearance
Expected to be a white to off-

white solid
General knowledge

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3,5-
Difluorophenyl)benzaldehyde.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption

band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing between

1700-1720 cm⁻¹.[1] Additional characteristic peaks include C-H stretching vibrations from the

aldehyde group around 2720-2820 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and

multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C ring

vibrations.[3] The C-F bond vibrations also contribute to the fingerprint region, typically below

1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR provides

unambiguous structural confirmation.[1]

¹H NMR: The proton spectrum will show a distinct singlet for the aldehyde proton (CHO) at

a downfield chemical shift, typically between δ 9.8-10.1 ppm. The aromatic region (δ 7.0-

8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the

protons on both phenyl rings. The protons on the benzaldehyde ring will appear as two

doublets, while the protons on the difluorophenyl ring will show characteristic splitting due

to coupling with the adjacent fluorine atoms.

¹³C NMR: The aldehyde carbon will appear as a singlet around δ 190-193 ppm. The

spectrum will also show multiple signals in the aromatic region (δ 110-165 ppm). The

carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants

(¹JCF), appearing as doublets, which is a key diagnostic feature.

¹⁹F NMR: The fluorine spectrum will show a single resonance, as the two fluorine atoms

are chemically equivalent. This signal will appear as a triplet due to coupling with the two

adjacent ortho-protons on the same ring.

Synthesis and Purification: The Suzuki-Miyaura
Pathway
The most versatile and widely employed method for constructing the C-C bi-aryl bond in 4-(3,5-
Difluorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction.[1][4] This reaction is favored for its mild conditions, tolerance of various functional

groups (including aldehydes), and the general non-toxicity of its boron-based reagents.[4][5]

There are two primary, equally viable synthetic routes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.smolecule.com/products/s1911065
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.smolecule.com/products/s1911065
https://www.benchchem.com/product/b1600043?utm_src=pdf-body
https://www.benchchem.com/product/b1600043?utm_src=pdf-body
https://www.smolecule.com/products/s1911065
http://www.diva-portal.org/smash/get/diva2:796963/FULLTEXT01.pdf
http://www.diva-portal.org/smash/get/diva2:796963/FULLTEXT01.pdf
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Route A

Route B

4-Formylphenylboronic acid

Pd Catalyst
(e.g., Pd(PPh₃)₄)

+
Base (e.g., K₂CO₃)

1-Bromo-3,5-difluorobenzene

3,5-Difluorophenylboronic acid

4-Bromobenzaldehyde

4-(3,5-Difluorophenyl)benzaldehyde 

Click to download full resolution via product page

Diagram 1: Two primary synthetic routes for 4-(3,5-Difluorophenyl)benzaldehyde via Suzuki-
Miyaura coupling.

Exemplary Experimental Protocol (Route B)
This protocol describes a representative synthesis. The choice of catalyst, base, and solvent is

critical for achieving high yield and purity. The palladium catalyst facilitates the catalytic cycle,

while the base is required for the transmetalation step.[4]

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-bromobenzaldehyde (1.05

eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon)

three times to remove oxygen, which can deactivate the palladium catalyst.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1600043?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600043?utm_src=pdf-body
http://www.diva-portal.org/smash/get/diva2:796963/FULLTEXT01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Addition: Add a degassed solvent mixture, such as 9:1 Dioxane/Water or

DMF/Water, via cannula or syringe.[6] The solvent choice is crucial for dissolving both the

organic and inorganic reagents.

Catalyst Addition: Add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), to the flask under a

positive pressure of inert gas.

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed

(typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer, and extract the aqueous layer twice more with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified

by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to

yield the pure 4-(3,5-Difluorophenyl)benzaldehyde.

Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical transformation: the highly reactive

aldehyde group and the two aromatic rings. This dual reactivity makes it an exceptionally

versatile synthetic intermediate.
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Diagram 2: Key reactive pathways for the derivatization of 4-(3,5-
Difluorophenyl)benzaldehyde.

The aldehyde functionality can be readily converted into other groups:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a key

functional group in many drug molecules.[1]

Reductive Amination: Condensation with a primary or secondary amine followed by reduction

yields a secondary or tertiary amine, respectively. This is one of the most common methods

for introducing nitrogen-containing pharmacophores.

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or

organolithium) produces secondary alcohols.[1]

Condensation Reactions: It readily undergoes condensation with active methylene

compounds or amines to form chalcones, imines, or related structures.[1]

Applications in Research and Development
The unique structural attributes of 4-(3,5-Difluorophenyl)benzaldehyde make it a valuable

tool in several R&D sectors.

Medicinal Chemistry
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This compound is primarily explored as a lead structure or intermediate in drug discovery.[1]

Studies have suggested that derivatives possess potential antibacterial and anticancer

properties.[1] For instance, its ability to inhibit enzymes like thioredoxin reductase may be a

mechanism for its biological effects.[1] The aldehyde serves as a convenient attachment point

for building out molecular complexity, while the difluorophenyl ring acts as a stable, lipophilic,

and electronically tuned binding element.

Scaffold Selection:
4-(3,5-Difluorophenyl)benzaldehyde

Combinatorial Library Synthesis
(e.g., Reductive Amination, Wittig)

High-Throughput Screening (HTS)
(Biochemical or Cell-based assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)

Preclinical Candidate
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Diagram 3: A conceptual workflow illustrating the use of the scaffold in a drug discovery
program.

Materials Science
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The rigid, conjugated bi-aryl core of 4-(3,5-Difluorophenyl)benzaldehyde makes it a

candidate for the synthesis of advanced materials.[1] It could be incorporated into polymers or

liquid crystals, where the fluorine substitution and polar aldehyde group could be used to fine-

tune properties such as thermal stability, dielectric constant, and molecular ordering.[1][2]

Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols are mandatory when handling 4-
(3,5-Difluorophenyl)benzaldehyde. While a specific safety data sheet (SDS) for this exact

compound is not detailed, data from analogous aromatic aldehydes provides a strong basis for

safe handling procedures.[7][8][9][10]

Hazards: Expected to cause skin, eye, and respiratory irritation.[10] May be harmful if

inhaled or swallowed.[7][11] It is also classified as a combustible liquid.[7][9]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical

fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a lab coat.[10][11]

Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[11]

Keep away from heat, sparks, and open flames.[8][9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] For

long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as

the compound may be sensitive to air, light, and moisture.[7][11]

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations. Do not allow the product to enter drains.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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